N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Description

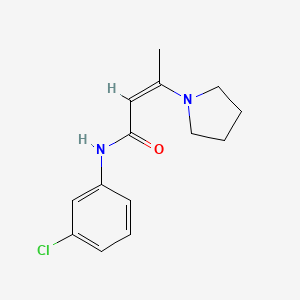

N-(3-Chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is an α,β-unsaturated amide characterized by a 3-chlorophenyl group attached to the amide nitrogen and a pyrrolidinyl substituent at the β-carbon of the butenamide backbone.

Properties

IUPAC Name |

(Z)-N-(3-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINIMAIUZZVOT-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)NC1=CC(=CC=C1)Cl)/N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the butenamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the butenamide structure.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Saturated amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Chemical Reactions

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using potassium permanganate.

- Reduction : Reduction can yield saturated amides using hydrogen gas in the presence of palladium catalysts.

- Substitution : Nucleophilic substitution reactions can occur at the chlorophenyl group, allowing for the introduction of various functional groups.

Chemistry

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, which can lead to the development of new pharmaceuticals and materials.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest that it interacts with specific biological targets, potentially modulating enzyme or receptor activity, which could lead to therapeutic effects .

Medicine

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets relevant to various diseases. Its structural characteristics suggest possible applications in treating conditions related to muscle relaxation and anxiety, as indicated by its classification within cinnamamide derivatives known for such effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against specific cancer types, leading researchers to propose further investigations into its mechanism of action and potential clinical applications.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The findings revealed that the compound demonstrated notable antibacterial effects, suggesting its utility as a lead compound for developing new antimicrobial agents.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | This compound | Carboxylic acids/Ketones | Potassium permanganate in acidic medium |

| Reduction | This compound | Saturated amides | Hydrogen gas with palladium catalyst |

| Substitution | This compound + Nucleophile | Substituted derivatives | Base present |

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Significant cytotoxicity | [Case Study 1] |

| Antimicrobial | Bacterial strains (e.g., E. coli) | Notable antibacterial effects | [Case Study 2] |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, enabling comparative analysis:

Functional Group Analysis

- α,β-Unsaturated Amide vs. Saturated Amides : The target compound’s conjugated system may enhance reactivity compared to saturated analogs like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide . This could facilitate covalent binding to cysteine residues in enzymes, as seen in SARS-CoV-2 inhibitors like 5RH3 .

- Pyrrolidinyl vs. Heterocyclic Substituents : The pyrrolidinyl group in the target compound and BD 1008 may improve membrane permeability compared to bulkier heterocycles (e.g., benzothiazole in ). Pyrrolidine’s basicity could also influence receptor binding kinetics.

- Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl in BD 1008 or 2,4-dichlorophenyl in . Ortho/meta/para substitutions impact steric and electronic interactions with biological targets.

Biological Activity

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, with the CAS number 337921-14-9, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a chlorophenyl group, a pyrrolidinyl moiety, and a butenamide structure, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with hematological malignancies. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis has been highlighted in various case studies .

Case Study: FLT3 Inhibition

One notable study focused on the compound's interaction with Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). The results indicated that this compound could effectively inhibit FLT3 signaling, leading to reduced proliferation of FLT3-ITD mutation-positive leukemia cells. This finding suggests that the compound may play a role in the development of targeted therapies for AML .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. This binding modulates enzyme activity and receptor signaling, which can lead to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the characteristics and biological activities of related compounds.

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Butenamide | Antimicrobial, Anticancer | FLT3 inhibition in AML |

| N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-propenamide | Propenamide | Anticancer | Similar structure; less studied |

| N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butanamide | Butanamide | Limited data | Potential for further research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.